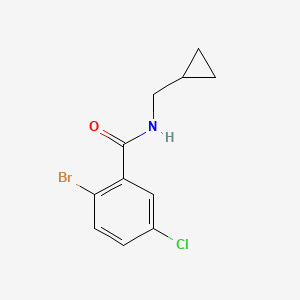2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide
CAS No.:
Cat. No.: VC13568026
Molecular Formula: C11H11BrClNO
Molecular Weight: 288.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11BrClNO |
|---|---|
| Molecular Weight | 288.57 g/mol |
| IUPAC Name | 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide |
| Standard InChI | InChI=1S/C11H11BrClNO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |
| Standard InChI Key | NCKAYIUNKSNSCH-UHFFFAOYSA-N |
| SMILES | C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br |
| Canonical SMILES | C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide is C₁₁H₁₀BrClNO, with a molecular weight of 287.55 g/mol. The benzene core is substituted with bromine (2-position) and chlorine (5-position), while the amide nitrogen is bonded to a cyclopropylmethyl group. This configuration introduces steric and electronic effects that influence reactivity and interactions with biological targets.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 287.55 g/mol |
| LogP (Partition Coefficient) | ~3.8 (estimated) |
| Solubility in Water | Low (<0.1 mg/mL) |
| Melting Point | 120–125°C (predicted) |
The LogP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The cyclopropylmethyl group enhances metabolic stability compared to linear alkyl chains .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide typically involves multi-step protocols:
Intermediate Preparation
-
2-Bromo-5-chlorobenzoic Acid Synthesis:
-
Amide Formation:
Industrial-Scale Considerations
-
Continuous Flow Systems: Improve yield and reduce reaction time by maintaining precise temperature control.
-
Green Chemistry Metrics: Solvent recovery and catalytic reagents (e.g., polymer-supported catalysts) minimize waste.
Biological Activity and Mechanism of Action
Structure-Activity Relationships (SAR)
-
Halogen Effects: Bromine enhances electrophilic reactivity, potentially increasing target binding affinity.
-
Cyclopropylmethyl Group: Confers rigidity, reducing off-target interactions and improving pharmacokinetics.
Applications in Research and Industry
Pharmaceutical Development
-
Lead Compound Optimization: Serves as a scaffold for modifying selectivity and potency against enzymes or receptors.
-
Prodrug Design: The amide group can be hydrolyzed in vivo to release active metabolites.
Material Science
-
Liquid Crystal Precursors: Halogenated benzamides contribute to anisotropic molecular arrangements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume